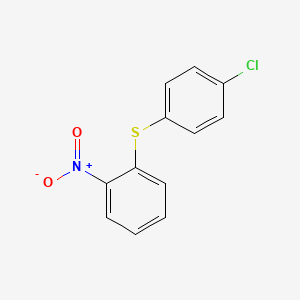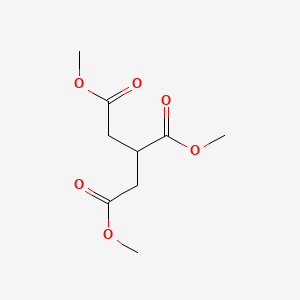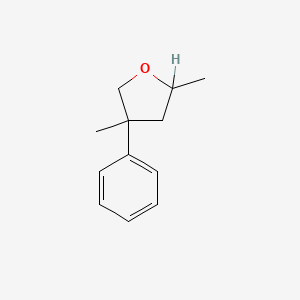
5-Nonanol
Übersicht
Beschreibung
5-Nonanol, also known as Dibutylcarbinol or Nonanol-(5), is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is used as intermediates in chemical research .
Molecular Structure Analysis
The molecular structure of 5-Nonanol consists of nine carbon atoms, twenty hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
5-Nonanol has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a flash point of 79.5±6.5 °C . It also has a molar refractivity of 45.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 175.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Aggregation Pheromone in Palm Weevils
5-Nonanol, particularly in its variant form as 4-methyl-5-nonanol, plays a significant role as an aggregation pheromone in various species of Asian palm weevils, including Rhynchophorus bilineatus, R. ferrugineus, and R. vulneratus. These compounds are predominantly produced by male weevils and are used to attract both male and female weevils. The stereochemistry of these compounds is crucial, as specific isomers, such as (4S,5S)-4-methyl-5-nonanol, have been found to be particularly effective in field experiments. This discovery has practical applications in managing weevil populations and controlling pest infestations in palm plantations (Oehlschlager et al., 1995) (Perez et al., 1996).
Production from Lignocellulosic Biomass
5-Nonanol is identified as a bio-based platform chemical that can be produced in large quantities from various lignocellulosic biomass sources. The production process involves catalytic conversion of cellulose and hemicellulose fractions to γ-valerolactone (GVL), which is then upgraded to 5-nonanone and subsequently to 5-nonanol. This process not only offers a sustainable way to produce 5-nonanol but also integrates heat exchanger networks to optimize energy use, demonstrating both economic feasibility and environmental sustainability (Ahmad et al., 2020) (Kim et al., 2019).
Interaction with Lipid Bilayers
Research on the interaction of 5-Nonanol with lipid bilayers, specifically dipalmitoyl-phosphatidylcholine vesicles, has been conducted. This study provides insights into the physicochemical properties of lipid bilayers in the presence of peptide trans-membrane channels. Such research has implications for understanding cell membrane dynamics and could have potential applications in drug delivery and biophysical studies of cell membranes (Soto-Arriaza et al., 2012).
Wirkmechanismus
While the specific mechanism of action for 5-Nonanol is not provided in the search results, a related compound, 1-Nonanol, has been studied for its antifungal activity against Aspergillus flavus . It was found that 1-Nonanol could disrupt cell membrane integrity and mitochondrial function, potentially inducing apoptosis of A. flavus mycelia .
Safety and Hazards
Eigenschaften
IUPAC Name |
nonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBRODPXVPZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211368 | |
| Record name | Nonan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nonanol | |
CAS RN |
623-93-8 | |
| Record name | 5-Nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonan-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-NONANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nonanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MKD8SMM75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological role of 5-Nonanol?
A1: 5-Nonanol acts as a significant component of the aggregation pheromone for several insect species, notably the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). [, , , , ]
Q2: How does 5-Nonanol function as an aggregation pheromone?
A2: Male weevils release 5-Nonanol, often in combination with other pheromone compounds, to attract both males and females for mating and aggregation. This pheromonal communication plays a crucial role in the weevils' life cycle and colonization strategies. [, , , ]
Q3: Is 5-Nonanol enantioselective in its pheromonal activity?
A3: Yes, research has shown that the (4S,5S)- enantiomer of 4-methyl-5-nonanol (ferrugineol), of which 5-nonanol is a component, is the naturally occurring and biologically active form for certain palm weevils, including Rhynchophorus vulneratus and Metamasius hemipterus. []
Q4: How is 5-Nonanol used in pest control?
A4: Synthetic 5-Nonanol, often in combination with other pheromone components and/or kairomones, is used in traps to monitor and manage weevil populations, particularly in palm plantations. [, , , , , , ]
Q5: What is the role of plant volatiles in enhancing 5-Nonanol's attractiveness?
A5: Plant volatiles, particularly those released from damaged or fermenting palm tissues, synergistically enhance the attractiveness of 5-Nonanol to weevils. This synergy highlights the importance of combining pheromones with kairomones in trapping strategies. [, , ]
Q6: Are there variations in trap designs for optimizing 5-Nonanol's efficacy?
A6: Yes, research indicates that trap design influences the effectiveness of 5-Nonanol-based lures. Factors such as trap type (e.g., bucket traps, vane traps), trap placement (ground level vs. aerial), and the addition of food baits significantly affect weevil capture rates. [, ]
Q7: What is the molecular formula and weight of 5-Nonanol?
A7: The molecular formula of 5-Nonanol is C9H20O, and its molecular weight is 144.26 g/mol.
Q8: What are some key spectroscopic features of 5-Nonanol?
A8: 5-Nonanol can be characterized by techniques like gas chromatography-mass spectrometry (GC-MS), which reveals characteristic fragmentation patterns. It would also show infrared (IR) absorption peaks corresponding to O-H and C-H stretches, and nuclear magnetic resonance (NMR) signals consistent with its structure.
Q9: What is known about the solubility and dissolution of 5-Nonanol?
A9: 5-Nonanol has limited solubility in water but is miscible with various organic solvents. Its dissolution rate can vary depending on the solvent and other factors like temperature. []
Q10: Can 5-Nonanol be produced from renewable resources?
A10: Yes, research has demonstrated the production of 5-Nonanol from γ-valerolactone (GVL), a platform chemical derived from biomass. This process involves several catalytic steps, including the conversion of GVL to pentanoic acid, followed by ketonization to 5-nonanone and subsequent reduction. []
Q11: What are the challenges associated with the production of 5-Nonanol from GVL?
A11: One challenge is the presence of impurities like water and 5-nonanone, which can inhibit the catalytic activity and reduce the overall yield of 5-Nonanol. []
Q12: Are there other synthetic routes to produce 5-Nonanol?
A12: Yes, 5-Nonanol can be synthesized through various routes, including the Grignard reaction of an appropriate aldehyde with a suitable Grignard reagent. [, , ]
Q13: Can 5-Nonanol be used as a starting material for other valuable chemicals?
A13: Yes, 5-Nonanol can be dehydrated to produce nonenes, which are valuable intermediates in the production of fuels and other chemicals. []
Q14: How is 5-Nonanol typically quantified in biological or environmental samples?
A14: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the identification and quantification of 5-Nonanol in complex mixtures. This technique offers high sensitivity and selectivity. [, , ]
Q15: What other analytical techniques are relevant for studying 5-Nonanol?
A15: Techniques like electroantennography (EAG) are used to study the electrophysiological responses of insect antennae to 5-Nonanol, providing insights into its pheromonal activity. []
Q16: What measures are taken to ensure the quality and consistency of 5-Nonanol used in research or applications?
A16: Analytical methods for quantifying and characterizing 5-Nonanol need to be validated for accuracy, precision, and specificity. [] Quality control measures during synthesis, storage, and handling are crucial to maintain its purity and efficacy. []
Q17: What is known about the environmental impact of 5-Nonanol?
A17: While 5-Nonanol is naturally occurring, its widespread use in pest control requires careful consideration of its potential impact on non-target organisms and the environment. []
Q18: Are there eco-friendly alternatives or substitutes for 5-Nonanol-based pest control?
A18: Research into alternative pest control strategies, including biological control agents and integrated pest management (IPM) approaches, can offer more sustainable solutions. []
Q19: How can the environmental impact of 5-Nonanol be minimized?
A19: Responsible use, including optimized trap designs, controlled release formulations, and the exploration of biodegradable alternatives, can help minimize its environmental footprint. []
Q20: What are some promising areas of research related to 5-Nonanol?
A20: Further research on the molecular mechanisms of 5-Nonanol perception in insects, the development of more efficient and environmentally friendly trapping systems, and the exploration of its potential in other applications are promising avenues for future investigations.
Q21: What are some research infrastructure and resources crucial for advancing our understanding of 5-Nonanol?
A21: Access to advanced analytical tools like GC-MS and EAG, along with insect rearing facilities and field research stations, are essential for comprehensive studies on 5-Nonanol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


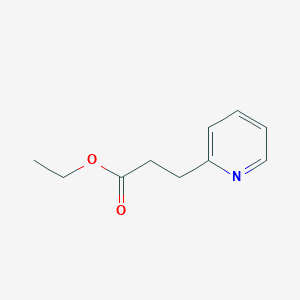




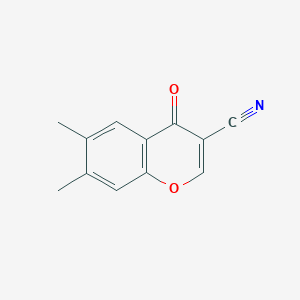
![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)
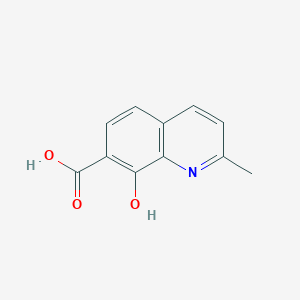
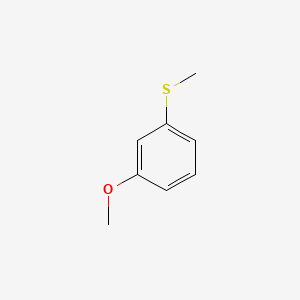
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)

